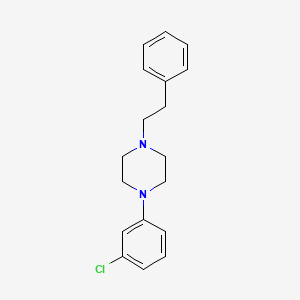
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phthalimide group and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The phthalimide group can be introduced by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Substitution Reaction: The phthalimide intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the corresponding phthalimide derivative.
Coupling with the Phenyl Ring: The final step involves coupling the phthalimide derivative with 5-chloro-2-methylaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the phthalimide group can yield the corresponding amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylbenzoic acid.
Reduction: Formation of 4-(1,3-dioxoisoindol-2-yl)butanamide.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or with DNA topoisomerases in anticancer applications.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-(5-bromo-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)pentanamide
Uniqueness
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to the specific substitution pattern on the phenyl ring and the length of the alkyl chain connecting the phthalimide group. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-8-9-13(20)11-16(12)21-17(23)7-4-10-22-18(24)14-5-2-3-6-15(14)19(22)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKPUNWQKAPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one](/img/structure/B5103003.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

![METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B5103056.png)

![N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B5103067.png)
![1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5103071.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide](/img/structure/B5103079.png)
